![molecular formula C12H16LiNO2S B2809495 Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate CAS No. 1803596-74-8](/img/structure/B2809495.png)
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
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Overview
Description
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the following steps:
Formation of the Benzothiazole Core: : The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with α-haloketones or α-haloesters.
Introduction of the Tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.
Carboxylation: : The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Lithium Salt Formation: : The final step involves the formation of the lithium salt by reacting the carboxylic acid with lithium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the benzothiazole ring, often involving halogenated compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminum hydride (LiAlH₄)
Substitution: : Halogenated compounds, strong bases
Major Products Formed
Oxidation: : Sulfones, sulfoxides
Reduction: : Alcohols, amines
Substitution: : Halogenated benzothiazoles, alkylated benzothiazoles
Scientific Research Applications
Chemical Synthesis
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to form new benzothiazole derivatives.
- Ligand Formation : It acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biological Applications
The compound has shown potential in biological research:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways. This property is particularly valuable in drug discovery and development.
- Antimicrobial Activity : Research has suggested that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics .
Medicinal Chemistry
This compound is being investigated for its therapeutic potential:
- Neuroprotective Effects : Studies suggest that it may have neuroprotective effects relevant to conditions like Parkinson's disease and Alzheimer's disease .
- Anti-cancer Properties : There is emerging evidence that compounds related to this structure may inhibit cancer cell proliferation through various mechanisms .
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. The results indicated a significant reduction in enzyme activity at micromolar concentrations.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal demonstrated that certain derivatives of this compound displayed potent activity against resistant strains of bacteria. The study highlighted the need for further development of these compounds as potential antibiotics .
Mechanism of Action
The mechanism by which Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: can be compared with other similar compounds, such as:
Lithium;6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Lithium;6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Lithium;6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
These compounds differ in the alkyl group attached to the benzothiazole ring, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the bulky tert-butyl group, which can enhance its stability and reactivity.
Biological Activity
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a lithium salt of a benzothiazole derivative. The compound's structure can be represented as follows:
- Molecular Formula : C12H19N3O2S
- Molecular Weight : 269.36 g/mol
The presence of the benzothiazole moiety is significant as it is known for various biological activities, including antimicrobial and anticancer effects.
1. Anticonvulsant Activity
Research indicates that compounds derived from benzothiazole structures exhibit anticonvulsant properties. For instance, certain thiazole-integrated compounds have demonstrated efficacy in animal models of epilepsy. The structure-activity relationship (SAR) suggests that modifications to the benzothiazole ring can enhance anticonvulsant activity. Specifically, the presence of electron-donating groups has been linked to increased potency against seizures .
2. Antitumor Effects
This compound has shown promise in cancer research. A study highlighted that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A-431 (skin cancer) | 1.61 ± 1.92 |
Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
The data indicates that structural modifications can lead to compounds with enhanced antitumor activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Some benzothiazole derivatives inhibit enzymes critical for tumor growth and progression.
- Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticonvulsant Study : In a controlled trial involving animal models, lithium;6-tert-butyl derivatives were administered to assess their anticonvulsant effects compared to standard treatments. Results indicated a significant reduction in seizure frequency in treated subjects .
- Antitumor Efficacy : A series of experiments evaluated the cytotoxic effects of lithium;6-tert-butyl on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner .
- Pharmacokinetics : Research into the pharmacokinetics of lithium;6-tert-butyl suggests favorable absorption and distribution properties in vivo, making it a candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFVEGWLPHALNI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1CCC2=C(C1)SC(=N2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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